![molecular formula C19H23N3O3S2 B2441361 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 851410-06-5](/img/structure/B2441361.png)
2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as thieno[2,3-d]pyrimidin-4(3H)-ones, has been reported. These compounds were synthesized by base-catalyzed reactions of nucleophilic reagents (aliphatic amines, alcohols, or phenols) with carbodiimides, which were obtained by the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available in the search results .Scientific Research Applications
- Researchers have explored the antitumor potential of this compound. Specifically, it has been investigated as an EZH2 inhibitor, a protein involved in cancer cell proliferation and gene regulation .
- Compound 12e, derived from this structure, exhibited remarkable antitumor activity against lymphoma cell lines (SU-DHL-6, WSU-DLCL-2, and K562) with low toxicity to normal cells (HEK-293T). It affected cell morphology, induced apoptosis, and inhibited migration .
- The compound’s structural modifications from tazemetostat led to its role as an EZH2 inhibitor. Understanding its interactions with the EZH2 enzyme can aid in drug development for cancer therapy .
- Researchers have explored the relationship between the compound’s structure and its antitumor activity. Notably, piperidine-2,6-dione was found suitable for a P1 moiety, and benzyl-linked morpholine was beneficial for a P5 moiety .
- Compound 12e serves as a valuable chemical tool for further optimization and evaluation of new EZH2 inhibitors. Its properties make it an attractive candidate for drug development .
- The compound can be used as an intermediate in the synthesis of EP impurity D. Starting from commercially available 4-(2-methoxyethyl)phenol and epichlorohydrin, it undergoes a reaction to form the desired product .
- A related series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids has been synthesized and tested in vitro against human protein kinase CK2. Some of these compounds, including derivatives of the compound , showed inhibitory activity against CK2 .
Antitumor Activity
EZH2 Inhibition
Structure–Activity Relationship (SAR) Studies
Chemical Tool for Optimization
Synthesis of EP Impurity D
Protein Kinase CK2 Inhibition
Safety and Hazards
Future Directions
While the specific future directions for this compound are not available, related compounds have shown promise in pharmaceutical applications, suggesting potential areas of future research . For example, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed, synthesized, and biologically evaluated as potent Nur77 modulators .
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .
Mode of Action
This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it disrupts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. This disruption can lead to the reactivation of previously silenced genes, affecting various downstream cellular processes .
Result of Action
The compound has demonstrated antiproliferative activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-12-5-4-6-14(9-12)20-16(23)11-26-19-21-15-10-13(2)27-17(15)18(24)22(19)7-8-25-3/h4-6,9,13H,7-8,10-11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEUUHPJDHNNHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide |
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